molecular formula C16H23NS B13953506 (2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol

(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol

Cat. No.: B13953506
M. Wt: 261.4 g/mol
InChI Key: BKPDWCOQRPTBAL-UHFFFAOYSA-N
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Description

(2-Benzyl-2-azaspiro[44]nonan-7-yl)methanethiol is a chemical compound characterized by a spirocyclic structure with a benzyl group and a thiol group attached to the azaspiro nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol typically involves the formation of the spirocyclic core followed by the introduction of the benzyl and thiol groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the benzyl and thiol groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the spirocyclic core or the benzyl group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2-azaspiro[4.4]nonan-7-amine
  • Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
  • (S)-(2-Benzyl-2-azaspiro[4.4]nonan-3-yl)methanol

Uniqueness

(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol is unique due to the presence of both a benzyl group and a thiol group on the spirocyclic core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C16H23NS

Molecular Weight

261.4 g/mol

IUPAC Name

(2-benzyl-2-azaspiro[4.4]nonan-8-yl)methanethiol

InChI

InChI=1S/C16H23NS/c18-12-15-6-7-16(10-15)8-9-17(13-16)11-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2

InChI Key

BKPDWCOQRPTBAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CC3=CC=CC=C3)CC1CS

Origin of Product

United States

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